2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole
CAS No.: 72766-24-6
Cat. No.: VC16555910
Molecular Formula: C18H18N6O4
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72766-24-6 |
|---|---|
| Molecular Formula | C18H18N6O4 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C18H18N6O4/c1-12-19-14-11-15(23(25)26)17(18(24(27)28)16(14)20-12)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,19,20) |
| Standard InChI Key | NLRFOKSZBNXTLK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a benzimidazole ring system fused with a benzene and imidazole ring. Key substituents include:
-
Methyl group at position 2, enhancing steric bulk and influencing electronic properties.
-
Nitro groups at positions 4 and 6, introducing strong electron-withdrawing effects that modulate reactivity and intermolecular interactions.
-
4-Phenylpiperazine at position 5, a common pharmacophore in neuroactive compounds known to enhance solubility and receptor binding .
The SMILES string CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] confirms the connectivity, while the InChIKey NLRFOKSZBNXTLK-UHFFFAOYSA-N provides a unique identifier for structural verification.
Molecular Properties
-
Collision Cross-Section (CCS):
Adduct m/z CCS (Ų) [M+H]+ 383.14623 186.5 [M+Na]+ 405.12817 201.1 [M-H]- 381.13167 192.4 [M+NH4]+ 400.17277 192.0
These CCS values are critical for mass spectrometry-based identification, particularly in proteomics or metabolomics workflows.
Synthesis and Structural Analogues
Hypothetical Synthesis Pathways
While no direct synthesis routes are documented, benzimidazoles are typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources . For this compound, a plausible route involves:
-
Nitration of a pre-substituted benzimidazole precursor to introduce nitro groups at positions 4 and 6.
-
Alkylation or nucleophilic substitution to attach the 4-phenylpiperazine moiety at position 5.
-
Methylation at position 2 using methylating agents like methyl iodide.
A structurally related compound, (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone (C₁₉H₂₀N₄O), employs a ketone linker between the benzimidazole and piperazine groups. This difference highlights the flexibility in designing benzimidazole derivatives for tailored bioactivity.
Comparison with Analogues
The addition of the 4-phenylpiperazine group in the target compound may enhance blood-brain barrier permeability compared to simpler nitrobenzimidazoles .
Predicted Physicochemical Properties
Solubility and Lipophilicity
-
LogP: Estimated >3 (high lipophilicity due to phenyl and piperazine groups), suggesting moderate membrane permeability.
-
Aqueous solubility: Likely low (<1 mg/mL) due to nitro groups and aromaticity, necessitating formulation with solubilizing agents.
Stability
-
Nitro groups: May confer photolytic sensitivity, requiring storage in amber glass under inert atmospheres.
-
Piperazine moiety: Prone to oxidation, suggesting stability challenges in aqueous solutions.
Analytical Characterization Strategies
Mass Spectrometry
-
High-resolution MS: Confirm molecular ion [M+H]+ at m/z 383.14623 (Δ <2 ppm) .
-
Tandem MS/MS: Fragmentation patterns dominated by neutral losses of NO₂ (46 Da) and piperazine cleavage.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include:
-
Aromatic protons (δ 7.2–8.5 ppm).
-
Piperazine CH₂ groups (δ 2.5–3.5 ppm).
-
Methyl group (δ 2.1–2.3 ppm).
-
-
¹³C NMR: Nitro-substituted carbons (δ 140–150 ppm).
Future Research Directions
-
Synthesis Optimization: Develop scalable routes with >70% yield.
-
In Vitro Screening: Prioritize dopamine/5-HT receptor binding, antimicrobial, and cytotoxicity assays.
-
ADMET Profiling: Evaluate pharmacokinetics and metabolite identification.
-
Formulation Studies: Explore nanocrystal or liposomal delivery systems to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume